4-methoxy-3-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-3-methyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S2/c1-14-11-16(5-6-18(14)23-2)25(21,22)19-12-17(15-7-10-24-13-15)20-8-3-4-9-20/h5-7,10-11,13,17,19H,3-4,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZZHBUISJJQBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of 4-methoxy-3-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 320.41 g/mol
The compound consists of a benzenesulfonamide core, which is known for its diverse biological activities, combined with a pyrrolidine and thiophene substituent. This unique structure suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Methoxy Compound | MCF-7 (Breast Cancer) | 0.76 | Induction of apoptosis |
| Reference Compound (Doxorubicin) | MCF-7 | 0.79 | Topoisomerase inhibition |
Studies indicate that the presence of electron-donating groups (EDGs) enhances biological activity, while electron-withdrawing groups (EWGs) may diminish it . The compound's ability to induce apoptosis in cancer cells has been noted, suggesting it may act through pathways involving p53 activation and caspase cleavage .
Antimicrobial Activity
Compounds similar to this compound have been evaluated for antimicrobial properties. For example, sulfonamides are known to inhibit bacterial growth through mechanisms such as disruption of folate synthesis.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation.
- Apoptotic Pathway Activation : Induction of programmed cell death in cancer cells through mitochondrial pathways.
- Antimicrobial Mechanisms : Inhibition of bacterial DNA synthesis and metabolic pathways.
Study on Anticancer Efficacy
A study investigated the efficacy of a series of benzenesulfonamide derivatives, including the target compound, against various cancer cell lines. The results indicated that the compound exhibited a dose-dependent cytotoxic effect with significant selectivity towards certain cancer types.
Antimicrobial Evaluation
Another research focused on the antimicrobial properties of related compounds demonstrated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the chemical structure could lead to enhanced efficacy.
Comparison with Similar Compounds
Structural Comparison
The compound’s unique features include:
- Aromatic substituents : The 4-methoxy-3-methylbenzene group distinguishes it from simpler sulfonamides like 4-methylbenzenesulfonamide (). The methoxy group may enhance solubility or modulate electronic effects compared to halogens or trifluoromethyl groups seen in other derivatives (e.g., trifluoromethyl-substituted compounds in ).
- Pyrrolidine-thiophene-ethyl side chain : This moiety is rare in the evidence. The closest analog is 3-(2-chlorophenyl)-5-methyl-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)isoxazole-4-carboxamide (), which shares the pyrrolidine-thiophenylethyl group but replaces the sulfonamide with an isoxazole carboxamide core.
Table 1: Structural Comparison of Sulfonamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
